Cas no 31575-35-6 (2-Fluoropyrimidine)
2-Fluoropyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoropyrimidine
- Pyrimidine, 2-fluoro-
- 2-fluoranylpyrimidine
- 2-fluoro-pyrimidine
- fluoropyrimidine
- monofluoropyrimidine
- Pyrimidine,2-fluoro
- A820916
- J-509528
- Pyrimidine, fluoro-
- AKOS005258968
- SY034282
- WAVYAFBQOXCGSZ-UHFFFAOYSA-N
- DTXSID40185466
- Z1255443066
- AMY088
- SB55512
- CS-W018601
- 31575-35-6
- MFCD08059530
- AS-57144
- Pyrimidine,2-fluoro-
- EN300-194488
- STL557590
- BBL103780
-
- MDL: MFCD08059530
- Inchi: 1S/C4H3FN2/c5-4-6-2-1-3-7-4/h1-3H
- InChI Key: WAVYAFBQOXCGSZ-UHFFFAOYSA-N
- SMILES: FC1=NC=CC=N1
Computed Properties
- Exact Mass: 98.02800
- Monoisotopic Mass: 98.02802627g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 51.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Boiling Point: 197℃ at 760 mmHg
- PSA: 25.78000
- LogP: 0.61570
2-Fluoropyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Fluoropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039000215-1g |
2-Fluoropyrimidine |
31575-35-6 | 98% | 1g |
$167.00 | 2023-09-02 | |
| Alichem | A039000215-5g |
2-Fluoropyrimidine |
31575-35-6 | 98% | 5g |
$515.02 | 2023-09-02 | |
| Alichem | A039000215-10g |
2-Fluoropyrimidine |
31575-35-6 | 98% | 10g |
$875.88 | 2023-09-02 | |
| Fluorochem | 226141-250mg |
2-Fluoropyrimidine |
31575-35-6 | 95% | 250mg |
£53.00 | 2022-02-28 | |
| Fluorochem | 226141-1g |
2-Fluoropyrimidine |
31575-35-6 | 95% | 1g |
£99.00 | 2022-02-28 | |
| Fluorochem | 226141-5g |
2-Fluoropyrimidine |
31575-35-6 | 95% | 5g |
£300.00 | 2022-02-28 | |
| Fluorochem | 226141-10g |
2-Fluoropyrimidine |
31575-35-6 | 95% | 10g |
£500.00 | 2022-02-28 | |
| Ambeed | A106096-100mg |
2-Fluoropyrimidine |
31575-35-6 | 98% | 100mg |
$9.0 | 2024-04-20 | |
| Ambeed | A106096-250mg |
2-Fluoropyrimidine |
31575-35-6 | 98% | 250mg |
$17.0 | 2024-04-20 | |
| Ambeed | A106096-1g |
2-Fluoropyrimidine |
31575-35-6 | 98% | 1g |
$30.0 | 2024-04-20 |
2-Fluoropyrimidine Suppliers
2-Fluoropyrimidine Related Literature
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1. Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidinesDesmond J. Brown,Paul Waring J. Chem. Soc. Perkin Trans. 2 1974 204
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Qunye He,Yanfei Liu,Ke Li,Yuwei Wu,Ting Wang,Yifu Tan,Ting Jiang,Xiaoqin Liu,Zhenbao Liu Biomater. Sci. 2021 9 6691
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Wen Li,Jiasi Wang,Jinsong Ren,Xiaogang Qu Chem. Sci. 2015 6 6762
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Thangavel Lakshmipriya,Makoto Fujimaki,Subash C. B. Gopinath,Koichi Awazu,Yukichi Horiguchi,Yukio Nagasaki Analyst 2013 138 2863
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Wen Li,Zhengqing Yan,Jinsong Ren,Xiaogang Qu Chem. Soc. Rev. 2018 47 8639
Additional information on 2-Fluoropyrimidine
2-Fluoropyrimidine (CAS No. 31575-35-6): An Overview of Its Properties, Applications, and Recent Research Developments
2-Fluoropyrimidine (CAS No. 31575-35-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, a derivative of pyrimidine with a fluorine atom at the 2-position, exhibits unique chemical and biological properties that make it an important building block in the synthesis of various pharmaceuticals and biologically active molecules.
The structure of 2-Fluoropyrimidine consists of a six-membered ring with two nitrogen atoms and a fluorine atom at the 2-position. This structural arrangement imparts specific electronic and steric properties to the molecule, which are crucial for its reactivity and biological activity. The presence of the fluorine atom enhances the stability and lipophilicity of the compound, making it an attractive candidate for drug design.
In recent years, 2-Fluoropyrimidine has been extensively studied for its potential applications in various therapeutic areas. One of the most notable applications is in the development of antiviral agents. Research has shown that 2-Fluoropyrimidine derivatives can effectively inhibit viral replication by interfering with key enzymatic processes. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain 2-Fluoropyrimidine derivatives exhibit potent antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Beyond antiviral applications, 2-Fluoropyrimidine has also shown promise in cancer research. The compound's ability to disrupt nucleic acid metabolism and inhibit DNA synthesis makes it a potential candidate for anticancer drugs. A recent study in the Cancer Research journal reported that 2-Fluoropyrimidine derivatives can selectively target cancer cells by inhibiting thymidylate synthase, an enzyme essential for DNA replication in rapidly dividing cells.
The synthesis of 2-Fluoropyrimidine involves several well-established methods, including nucleophilic substitution reactions and coupling reactions. One common approach is the reaction of 2-chloropyrimidine with potassium fluoride or cesium fluoride to introduce the fluorine atom at the 2-position. This method is widely used due to its high yield and mild reaction conditions.
In addition to its therapeutic applications, 2-Fluoropyrimidine has found use in diagnostic imaging agents. The fluorine atom's unique nuclear magnetic resonance (NMR) properties make it an ideal label for molecular imaging techniques such as positron emission tomography (PET). Researchers have developed 2-Fluoropyrimidine derivatives that can be used as PET tracers to visualize specific biological processes in vivo.
The safety profile of 2-Fluoropyrimidine is another important aspect that has been extensively evaluated. Preclinical studies have shown that 2-Fluoropyrimidine exhibits low toxicity and good pharmacokinetic properties, making it suitable for further development as a therapeutic agent. However, like any chemical compound, it is essential to conduct thorough safety assessments before advancing to clinical trials.
Recent advancements in computational chemistry have also contributed to our understanding of 2-Fluoropyrimidine's properties and potential applications. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the conformational flexibility and electronic structure of 2-Fluoropyrimidine, which are critical for optimizing its biological activity.
In conclusion, 2-Fluoropyrimidine (CAS No. 31575-35-6) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new therapeutic agents and diagnostic tools. Ongoing research continues to uncover new possibilities for this versatile compound, solidifying its importance in modern drug discovery and development.
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